5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a thiophene ring and a sulfonamide group, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 370.87 g/mol. Its structure suggests it may interact with biological targets, making it of interest for pharmaceutical research.
The synthesis of 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide typically involves several key steps:
These synthetic methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide can be represented using various structural formulas:
InChI=1S/C15H18ClN2O3S/c1-3-4-18-12-5-11(9-10(12)3-7-14(18)19)17-23(20,21)15-8-6-13(16)22-15/h4-6,8-9,17H,2-3,7H2,1H3
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
The compound features:
These structural elements suggest potential interactions with biological macromolecules.
5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide may undergo various chemical reactions:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives with varied properties.
The mechanism of action for 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide likely involves interaction with specific biological targets:
Research into its mechanism is essential for understanding how modifications to its structure can enhance its efficacy as a therapeutic agent.
Key physical and chemical properties of 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 370.87 g/mol |
Appearance | Solid (usually crystalline) |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties influence the compound's behavior in biological systems and its suitability for various applications.
5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide has potential applications in:
Research continues to investigate its full range of applications and optimize its structure for improved efficacy and safety profiles.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4